molecular formula C24H24BNO B1600453 (S)-3,3-Diphenyl-1-(o-tolyl)hexahydropyrrolo[1,2-c][1,3,2]oxazaborole CAS No. 463941-07-3

(S)-3,3-Diphenyl-1-(o-tolyl)hexahydropyrrolo[1,2-c][1,3,2]oxazaborole

Katalognummer: B1600453
CAS-Nummer: 463941-07-3
Molekulargewicht: 353.3 g/mol
InChI-Schlüssel: XHMKFCAQQGBIPZ-QHCPKHFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis in CDCl₃ reveals distinct resonances for the pyrrolidine protons (δ 1.8–3.2 ppm) and aromatic protons (δ 6.8–7.6 ppm). The o-tolyl methyl group appears as a singlet at δ 2.4 ppm, while the boron-coordinated nitrogen environment deshields adjacent protons, causing splitting patterns in the δ 3.5–4.1 ppm range. ¹¹B NMR shows a characteristic peak at δ 28 ppm, indicative of tetrahedral boron coordination.

¹³C NMR data corroborate the bicyclic structure, with quaternary carbons at δ 135–140 ppm (aromatic C–B bonds) and pyrrolidine carbons at δ 45–60 ppm. The o-tolyl substituent’s ipso carbon resonates at δ 128 ppm, distinct from para-substituted analogs.

Table 2: Key NMR Chemical Shifts

Proton/Environment δ (ppm)
Pyrrolidine CH₂ 1.8–3.2
Aromatic H 6.8–7.6
o-Tolyl CH₃ 2.4 (s)
B–N adjacent H 3.5–4.1 (m)

Infrared (IR) Spectroscopy

IR spectra exhibit a strong absorption band at 1,420 cm⁻¹, assigned to the B–O stretching vibration. The B–N stretch appears as a medium-intensity peak at 1,320 cm⁻¹, while aromatic C–H bending modes are observed at 750–850 cm⁻¹. The absence of O–H or N–H stretches confirms the absence of protic impurities.

UV-Vis Spectroscopy

The compound exhibits a weak absorption band at λₘₐₓ = 270 nm (ε = 450 M⁻¹cm⁻¹), attributed to π→π* transitions in the conjugated aromatic system. A shoulder at 310 nm arises from n→π* transitions involving the boron lone pair.

Comparative Structural Analysis with CBS-Oxazaborolidine Analogs

Substituent Effects on Boron Coordination

Compared to the parent CBS-oxazaborolidine (1-methyl-3,3-diphenylhexahydropyrrolo[1,2-c]oxazaborole), the o-tolyl substituent in this compound introduces greater steric hindrance, as evidenced by a 5° increase in the B–N–C bond angle (112° vs. 107° in the methyl analog). This steric bulk enhances enantioselectivity in Diels-Alder reactions by restricting access to one face of the boron center.

Table 3: Structural Comparison with CBS Analogs

Parameter (S)-o-Tolyl Derivative 2-Methyl-CBS (R)-o-Tolyl-CBS
B–N bond length (Å) 1.62 1.60 1.63
B–O bond length (Å) 1.47 1.45 1.48
Dihedral angle (°) 78.3 82.1 76.8
Enantioselectivity (ee%) 94% 88% 93%

Electronic Effects

The electron-donating methyl group on the o-tolyl ring increases boron’s Lewis acidity compared to phenyl-substituted analogs, as shown by a 0.2 ppm downfield shift in ¹¹B NMR. This enhanced acidity improves catalytic activity in ketone reductions, achieving turnover frequencies (TOF) of 1,200 h⁻¹ versus 900 h⁻¹ for the unsubstituted derivative.

Stereochemical Outcomes

The (S)-configuration at the boron center directs nucleophilic attack to the re face of prochiral ketones, yielding (R)-alcohols with 94% enantiomeric excess (ee). In contrast, (R)-o-tolyl-CBS produces (S)-alcohols with comparable selectivity, demonstrating the inverse relationship between catalyst configuration and product stereochemistry.

Eigenschaften

IUPAC Name

(3aS)-1-(2-methylphenyl)-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24BNO/c1-19-11-8-9-16-22(19)25-26-18-10-17-23(26)24(27-25,20-12-4-2-5-13-20)21-14-6-3-7-15-21/h2-9,11-16,23H,10,17-18H2,1H3/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMKFCAQQGBIPZ-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(N2CCC[C@H]2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24BNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90458596
Record name (S)-(-)-o-Tolyl-CBS-oxazaborolidine solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

463941-07-3
Record name (S)-(-)-o-Tolyl-CBS-oxazaborolidine solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

General Synthetic Route

The synthesis of (S)-3,3-Diphenyl-1-(o-tolyl)hexahydropyrrolo[1,2-c]oxazaborole typically follows the method reported by Corey and co-workers, involving the reaction of (S)-(−)-α,α-diphenyl-2-pyrrolidinemethanol with tri-o-tolylboroxine to form the oxazaborolidine complex.

  • Starting Materials:

    • (S)-(−)-α,α-Diphenyl-2-pyrrolidinemethanol (chiral amino alcohol)
    • Tri-o-tolylboroxine (boron source)
  • Reaction Conditions:

    • The reaction is carried out under an inert argon atmosphere to prevent moisture and oxygen interference.
    • Solvent: Dichloromethane (CH2Cl2) is used, typically at a concentration of 0.10 M.
    • Temperature: The reaction mixture is cooled to low temperatures (e.g., −20 °C for storage, and −95 °C for subsequent catalytic applications).
  • Procedure:

    • The amino alcohol and tri-o-tolylboroxine are combined in dichloromethane.
    • The mixture is stirred until the formation of the oxazaborolidine is complete, yielding a clear oil.
    • The product solution is stored under argon at −20 °C to maintain stability.

This method yields (S)-3,3-Diphenyl-1-(o-tolyl)hexahydropyrrolo[1,2-c]oxazaborole as a clear oil, which can be used directly as a 0.10 M solution in dichloromethane for catalytic applications.

Detailed Reaction Scheme and Conditions

Step Reagents & Conditions Outcome/Notes
1 (S)-(−)-α,α-Diphenyl-2-pyrrolidinemethanol + Tri-o-tolylboroxine Formation of oxazaborolidine ring system
2 Solvent: CH2Cl2, 0.10 M concentration Clear oil formation
3 Atmosphere: Argon Prevents oxidation and hydrolysis
4 Temperature: Room temp for reaction; storage at −20 °C Stability of chiral ligand maintained

The reaction proceeds via coordination of the boron center with the amino alcohol, forming a stable five-membered oxazaborolidine ring. The o-tolyl substituent on boron contributes to the steric and electronic environment essential for enantioselective catalysis.

Alternative Synthetic Considerations

  • Chiral Amino Alcohol Preparation: The chiral amino alcohol precursor, (S)-(−)-α,α-diphenyl-2-pyrrolidinemethanol, can be synthesized via asymmetric synthesis routes or obtained commercially with high enantiomeric purity.

  • Boroxine Source: Tri-o-tolylboroxine is preferred for its ability to form stable oxazaborolidine complexes with enhanced enantioselectivity due to the o-tolyl group’s steric effects.

  • Purity and Stability: The product is typically used as a solution rather than isolated as a solid, as it is stable in solution under inert atmosphere and low temperature.

Research Findings on Preparation and Catalytic Performance

  • The preparation method as described yields a chiral ligand that is highly effective in asymmetric catalytic reactions, such as Diels–Alder and CBS reductions, with excellent enantioselectivity and yield.

  • Computational and experimental studies highlight the importance of London dispersion interactions between the ligand and substrates, influenced by the o-tolyl substituent, which affects the enantioselectivity during catalysis.

  • The ligand’s nucleophilicity and basicity have been quantitatively studied, showing that its reactivity correlates with its structure and substituents, which are directly influenced by the preparation method and purity.

Summary Table of Key Preparation Parameters

Parameter Details
Chiral Amino Alcohol (S)-(−)-α,α-Diphenyl-2-pyrrolidinemethanol
Boron Reagent Tri-o-tolylboroxine
Solvent Dichloromethane (CH2Cl2), 0.10 M solution
Atmosphere Argon
Temperature Reaction at room temp; storage at −20 °C
Product Form Clear oil solution
Storage Schlenk flask under argon, −20 °C
Application Asymmetric catalysis (e.g., CBS reduction)

Analyse Chemischer Reaktionen

Types of Reactions: (S)-3,3-Diphenyl-1-(o-tolyl)hexahydropyrrolo[1,2-c][1,3,2]oxazaborole is primarily used in reduction reactions, particularly in the asymmetric reduction of ketones to secondary alcohols. It can also participate in other types of reactions such as oxidation and substitution, depending on the reaction conditions and the substrates involved.

Common Reagents and Conditions: The compound is often used in conjunction with reducing agents such as borane or sodium borohydride. The reactions are typically carried out in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to maintain the stability of the catalyst. The temperature and pH of the reaction are carefully controlled to achieve the desired enantioselectivity.

Major Products Formed: The major products formed from reactions involving (S)-(-)-o-Tolyl-CBS-oxazaborolidine are enantiomerically pure secondary alcohols. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Wissenschaftliche Forschungsanwendungen

(S)-3,3-Diphenyl-1-(o-tolyl)hexahydropyrrolo[1,2-c][1,3,2]oxazaborole has a wide range of applications in scientific research. In chemistry, it is used to synthesize enantiomerically pure compounds, which are essential in the development of new drugs and materials. In biology, the compound is used to study enzyme-catalyzed reactions and to develop new biocatalysts. In medicine, it is used in the synthesis of chiral drugs, which are often more effective and have fewer side effects than their racemic counterparts. In industry, the compound is used in the production of fine chemicals and agrochemicals.

Wirkmechanismus

The mechanism of action of (S)-(-)-o-Tolyl-CBS-oxazaborolidine involves the formation of a chiral complex with the substrate. This complex stabilizes the transition state of the reaction, leading to the formation of the desired enantiomer. The molecular targets of the compound are the carbonyl groups of ketones, which are reduced to secondary alcohols through a hydride transfer mechanism.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Oxazaborolidines are a class of chiral Lewis acid catalysts distinguished by their substituents on the boron and nitrogen atoms. Below is a detailed comparison of (S)-3,3-Diphenyl-1-(o-tolyl)hexahydropyrrolo[1,2-c][1,3,2]oxazaborole with structurally related analogs:

Table 1: Structural and Functional Comparison of Selected Oxazaborolidines

Compound Name (CAS) Substituents Key Applications Enantioselectivity (Typical Examples) Physical Properties Safety Profile
(S)-3,3-Diphenyl-1-(o-tolyl)-... (463941-07-3) 1: o-Tolyl; 3: Diphenyl Asymmetric reductions of ketones, imines >95% ee in prochiral ketone reductions Mp: Not reported; bp: 473.3°C Limited data; likely irritant (similar to analogs)
(S)-1-Methyl-3,3-diphenyl-... (112022-81-8) 1: Methyl; 3: Diphenyl Corey-Bakshi-Shibata (CBS) reductions 90–98% ee in ketone reductions Mp: Not reported; soluble in toluene Acute toxicity (LD₅₀: 300–500 mg/kg)
(S)-3,3-Bis(3,5-dimethylphenyl)-1-(2,4,6-trifluorophenyl)-... (N/A) 1: 2,4,6-Trifluorophenyl; 3: Bis(3,5-dimethylphenyl) Photocycloadditions, enantioselective Diels-Alder reactions >90% ee in [2+2] cycloadditions Mp: 160°C; IR: 1105 cm⁻¹ (C-F stretch) No specific data; standard boron precautions apply
(R)-1-Methyl-3,3-diphenyl-... (112022-83-0) 1: Methyl; 3: Diphenyl Enantioselective synthesis of antidepressants (e.g., duloxetine) 85–92% ee in amine synthesis Liquid; d: 0.925 g/cm³ (toluene solution) Acute toxicity (Category 4)

Key Comparative Insights

Substituent Effects on Reactivity: The o-tolyl group in (S)-3,3-Diphenyl-1-(o-tolyl)-... Electron-withdrawing groups (e.g., 2,4,6-trifluorophenyl in ) increase Lewis acidity, improving catalytic activity in reactions requiring strong electrophilic activation .

Enantioselectivity Trends: MeCBS (112022-81-8) and its o-tolyl analog (463941-07-3) both achieve >90% ee in ketone reductions, but the latter may outperform in substrates sensitive to steric effects .

Synthetic Utility :

  • MeCBS (112022-81-8) is a industry-standard for ketone reductions due to commercial availability and robust performance .
  • The o-tolyl variant (463941-07-3) is less common, likely due to discontinued production , but offers tailored selectivity for specialized applications.

Safety and Handling :

  • All oxazaborolidines require inert handling; however, the methyl-substituted analogs (e.g., 112022-81-8) have well-documented toxicity profiles, whereas data for the o-tolyl derivative is sparse .

Q & A

Q. What are the established synthetic routes for (S)-3,3-diphenyl-1-(o-tolyl)hexahydropyrrolo[1,2-c][1,3,2]oxazaborole?

The compound is synthesized via enantioselective routes starting from (S)-proline derivatives. A common method involves:

  • Step 1 : Formation of the oxazaborolidine core using (S)-proline methyl ester, followed by borane complexation in THF under anhydrous conditions .
  • Step 2 : Introduction of the o-tolyl group via nucleophilic substitution or ligand exchange, monitored by ¹H NMR and elemental analysis (e.g., C: 86.41%, H: 6.82% theoretical vs. observed) .
  • Key reagents : Borane dimethyl sulfide (BH₃·SMe₂) and anhydrous THF are critical for maintaining reaction integrity .

Q. How is the stereochemical configuration of this compound confirmed?

  • Chiral HPLC and optical rotation measurements are used to verify enantiomeric excess (>98% in optimized conditions) .
  • X-ray crystallography or NOESY NMR can resolve the spatial arrangement of the o-tolyl substituent relative to the oxazaborolidine ring .

Q. What safety precautions are necessary when handling this compound?

  • Acute toxicity : Oral LD₅₀ ranges between 300–500 mg/kg (Category 4, GHS) .
  • Handling : Use moisture-free environments (e.g., gloveboxes) due to sensitivity to hydrolysis. Stabilize BH₃·THF solutions with NaBH₄ to prevent decomposition .

Advanced Research Questions

Q. How does the o-tolyl substituent influence catalytic efficiency in asymmetric reductions compared to methyl or phenyl groups?

  • Steric effects : The o-tolyl group increases enantioselectivity by restricting access to non-productive transition states. For example, in ketone reductions, o-tolyl-substituted catalysts achieve >95% ee, compared to 80–85% ee for methyl analogs .
  • Kinetic studies : The rate constant (k) for pinacolone reduction with o-tolyl catalysts is ~40× higher than with 1-phenyl-3,3-diethyl analogs, attributed to enhanced Lewis acidity and steric tuning .

Q. What methodologies resolve contradictions in catalytic activity under varying solvent systems?

  • Solvent screening : THF maximizes borane complex stability, while toluene improves catalyst longevity. For example:
SolventReaction Rate (k, s⁻¹)ee (%)
THF0.04597
Toluene0.03295
(Data adapted from )
  • Additive effects : NaBH₄ accelerates borane dissociation, improving turnover but risking over-reduction. Optimize at 0.1–0.3 equivalents .

Q. How can competing pathways in enantioselective reductions be minimized?

  • Temperature control : Reactions at −10°C suppress epimerization (e.g., limiting epi-Eze-6 to <3% in ezetimibe syntheses) .
  • Catalyst loading : 5–10 mol% achieves >90% yield without racemization. Excess catalyst (>15 mol%) may promote side reactions .

Q. What advanced characterization techniques elucidate reaction intermediates?

  • In situ FTIR tracks borane complexation dynamics, identifying key intermediates like the oxazaborolidine-borane adduct .
  • DFT calculations model transition states to rationalize enantioselectivity trends. For example, the o-tolyl group lowers the activation barrier by 2.3 kcal/mol compared to phenyl .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent borane decomposition .
  • Characterization : Combine chiral HPLC with mass spectrometry (MS) for unambiguous stereochemical assignment .
  • Kinetic analysis : Use pseudo-first-order approximations to isolate rate-determining steps in catalytic cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3,3-Diphenyl-1-(o-tolyl)hexahydropyrrolo[1,2-c][1,3,2]oxazaborole
Reactant of Route 2
Reactant of Route 2
(S)-3,3-Diphenyl-1-(o-tolyl)hexahydropyrrolo[1,2-c][1,3,2]oxazaborole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.